molecular formula C18H16N6O2 B11220384 N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide

N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide

Cat. No.: B11220384
M. Wt: 348.4 g/mol
InChI Key: FMLSUVSSOOVPLO-UHFFFAOYSA-N
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Description

N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a furan-2-carbohydrazide moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like alkyl halides or acyl chlorides.

Common conditions for these reactions include specific temperatures, solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide

InChI

InChI=1S/C18H16N6O2/c1-11-5-6-14(12(2)8-11)24-17-13(9-21-24)16(19-10-20-17)22-23-18(25)15-4-3-7-26-15/h3-10H,1-2H3,(H,23,25)(H,19,20,22)

InChI Key

FMLSUVSSOOVPLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4)C

Origin of Product

United States

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